{4-[(4-Hydroxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone
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Overview
Description
{4-[(4-Hydroxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone is a chemical compound known for its unique structure and potential applications in various fields. This compound features a piperazine ring substituted with a hydroxyphenyl group and a nitrofuran moiety, making it an interesting subject for research in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-Hydroxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone typically involves the reaction of 4-hydroxybenzylamine with 1-(5-nitrofuran-2-yl)methanone in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol, and the process is carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
{4-[(4-Hydroxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitrofuran moiety can be reduced to form amino derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
{4-[(4-Hydroxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {4-[(4-Hydroxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The nitrofuran moiety is known to generate reactive oxygen species (ROS), which can induce oxidative stress in cells, contributing to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- {4-[(4-Hydroxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone
- {4-[(4-Hydroxyphenyl)methyl]piperazin-1-yl}(5-nitrothiophene-2-yl)methanone
- {4-[(4-Hydroxyphenyl)methyl]piperazin-1-yl}(5-nitrobenzene-2-yl)methanone
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a hydroxyphenyl group and a nitrofuran moiety allows for diverse chemical modifications and potential therapeutic applications.
Properties
CAS No. |
831203-97-5 |
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Molecular Formula |
C16H17N3O5 |
Molecular Weight |
331.32 g/mol |
IUPAC Name |
[4-[(4-hydroxyphenyl)methyl]piperazin-1-yl]-(5-nitrofuran-2-yl)methanone |
InChI |
InChI=1S/C16H17N3O5/c20-13-3-1-12(2-4-13)11-17-7-9-18(10-8-17)16(21)14-5-6-15(24-14)19(22)23/h1-6,20H,7-11H2 |
InChI Key |
GTDRTNZMMGJQKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)O)C(=O)C3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
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